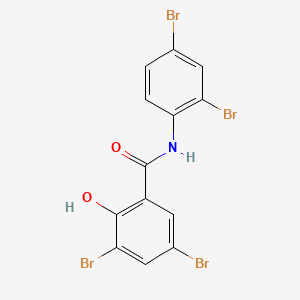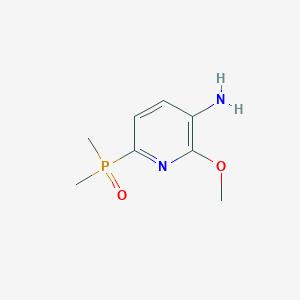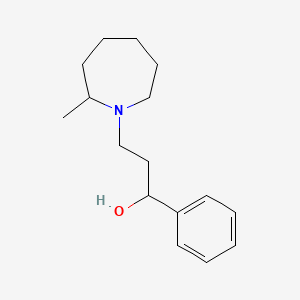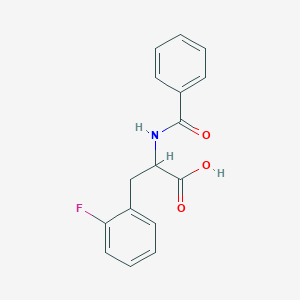
1-(6-Chloro-4-methylquinazolin-2-yl)-2-ethylguanidine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Chloro-4-methylquinazolin-2-yl)-2-ethylguanidine;hydrochloride is a chemical compound with the molecular formula C10H10ClN5 It is known for its unique structure, which includes a quinazoline ring substituted with a chloro and methyl group, and an ethylguanidine moiety
Vorbereitungsmethoden
The synthesis of 1-(6-Chloro-4-methylquinazolin-2-yl)-2-ethylguanidine;hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of 6-chloro-4-methylquinazoline, which is then reacted with ethylguanidine under specific conditions to yield the desired product. The reaction conditions often include the use of solvents like methanol or ethanol and may require heating to facilitate the reaction .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
1-(6-Chloro-4-methylquinazolin-2-yl)-2-ethylguanidine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the quinazoline ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-(6-Chloro-4-methylquinazolin-2-yl)-2-ethylguanidine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(6-Chloro-4-methylquinazolin-2-yl)-2-ethylguanidine;hydrochloride involves its interaction with specific molecular targets. The quinazoline ring can interact with enzymes and receptors, modulating their activity. The ethylguanidine moiety may enhance the compound’s binding affinity and specificity. These interactions can affect various cellular pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
1-(6-Chloro-4-methylquinazolin-2-yl)-2-ethylguanidine;hydrochloride can be compared with other similar compounds, such as:
1-(6-Chloro-4-methylquinazolin-2-yl)-2-methylguanidine: This compound has a similar structure but with a methyl group instead of an ethyl group.
1-(6-Chloro-4-methylquinazolin-2-yl)-2-phenylguanidine: This compound has a phenyl group instead of an ethyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .
Eigenschaften
CAS-Nummer |
6637-23-6 |
|---|---|
Molekularformel |
C12H15Cl2N5 |
Molekulargewicht |
300.18 g/mol |
IUPAC-Name |
1-(6-chloro-4-methylquinazolin-2-yl)-2-ethylguanidine;hydrochloride |
InChI |
InChI=1S/C12H14ClN5.ClH/c1-3-15-11(14)18-12-16-7(2)9-6-8(13)4-5-10(9)17-12;/h4-6H,3H2,1-2H3,(H3,14,15,16,17,18);1H |
InChI-Schlüssel |
IDXYZNLNVPLQKS-UHFFFAOYSA-N |
Kanonische SMILES |
CCN=C(N)NC1=NC(=C2C=C(C=CC2=N1)Cl)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


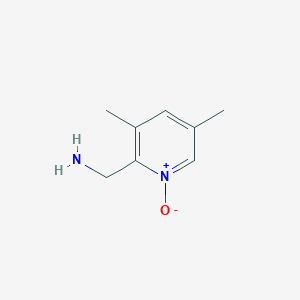

![2-[(3,8-Dichlorophenanthridin-6-yl)amino]ethanol](/img/structure/B13997937.png)
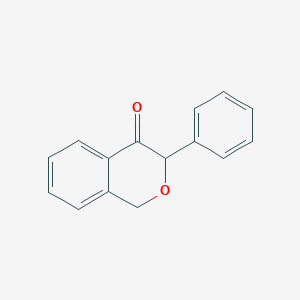
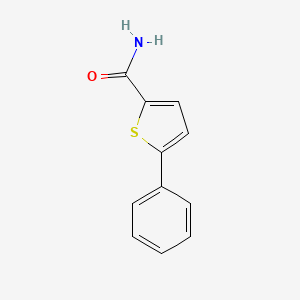
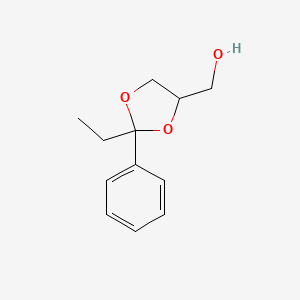

![2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N-ethylbenzamide](/img/structure/B13997954.png)
![4,4-Bis(4-{[(3-nitrophenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B13997962.png)
![1,4-Dioxa-8-azaspiro[4.5]decan-8-amine](/img/structure/B13997966.png)
